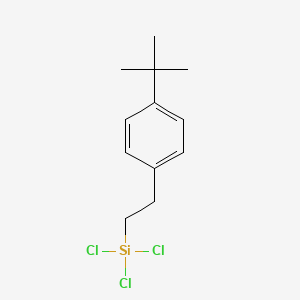

p-(t-Butyl)phenethyltrichlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)ethyl-trichlorosilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl3Si/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNMCEZWNSHQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211925-40-5 | |

| Record name | p-(t-Butyl)phenethyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Organotrichlorosilanes

The creation of organotrichlorosilanes can be approached through several established synthetic routes. These methods, while general, are adaptable for the specific synthesis of p-(t-Butyl)phenethyltrichlorosilane.

Silylation, the process of introducing a silyl (B83357) group to a molecule, is a fundamental method in organosilicon chemistry. In the context of producing this compound, this typically involves the reaction of a suitable organic precursor with a trichlorosilane (B8805176) source. The reaction of alcohols with silyl chlorides, for example, can be catalyzed to produce silyl ethers. organic-chemistry.org While not a direct synthesis of the carbon-silicon bond in the target molecule, this highlights the reactivity of trichlorosilane precursors.

A more direct approach is the hydrosilylation of an alkene, which is a significant industrial process for creating organosilicon compounds. wikipedia.org This method involves the addition of a Si-H bond across a double bond, a reaction that is often catalyzed by transition metals. pku.edu.cn For the synthesis of this compound, this would involve the hydrosilylation of 4-tert-butylstyrene (B155148) with trichlorosilane.

While direct esterification to form a C-Si bond is not a standard transformation, the principles of esterification can be seen in the reactions of chlorosilanes with alcohols to form silyl ethers. organic-chemistry.org This type of reaction, however, does not lead to the formation of the phenethyltrichlorosilane (B1584519) backbone. The term "esterification" in this context is more broadly applied to the formation of a bond between silicon and an oxygen-containing substrate.

Gas-phase synthesis offers a solvent-free method for producing nanomaterials and can be applied to the synthesis of organochlorosilanes. mdpi.comrsc.orgnii.ac.jp These techniques often involve high temperatures and can be initiated by radicals. researchgate.net The process typically involves the generation of reactive species, such as radicals or silylenes, in the gas phase, which then react to form the desired product. researchgate.net For instance, the synthesis of phenyltrichlorosilane (B1630512) can be enhanced by the addition of chloralkanes, which act as radical initiators. researchgate.net This suggests that a similar gas-phase, radical-initiated approach could be theoretically applied to the synthesis of this compound from 4-tert-butylchlorobenzene and trichlorosilane.

Radical reactions are characterized by initiation, propagation, and termination steps. pitt.edu Initiation can be achieved through heat or light, which causes the homolytic cleavage of a bond to form radicals. youtube.com These radicals can then participate in chain reactions to form the desired product. pitt.edu

Hydrosilylation is a powerful and widely used method for the synthesis of organosilanes. wikipedia.org This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene or alkyne. wikipedia.org The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst being historically significant. acs.org

For the synthesis of this compound, the key reaction is the hydrosilylation of 4-tert-butylstyrene with trichlorosilane. This reaction can be catalyzed by various transition metals, including palladium and cobalt. libretexts.orgnih.gov The choice of catalyst and ligands can influence the regioselectivity of the reaction, determining whether the silyl group adds to the α or β carbon of the styrene (B11656). nih.gov Asymmetric hydrosilylation, using chiral catalysts, can even produce optically active organosilanes. libretexts.org

| Catalyst System | Substrate | Product Selectivity | Reference |

| Palladium with binaphthyl-substituted monophosphine ligands | Styrene | High enantioselectivity for 1-phenyl-1-(trichlorosilyl)ethane | wikipedia.org |

| Co(acac)2/Xantphos | Styrene derivatives | Markovnikov hydrosilylation | nih.gov |

| Co(acac)2/dppf | Styrene derivatives | anti-Markovnikov hydrosilylation | nih.gov |

| FeCl2 with 2,9-diaryl-1,10-phenanthroline ligands | Styrenes and aliphatic alkenes | High Markovnikov selectivity | nih.gov |

Mechanistic Investigations of Synthesis

The mechanism of hydrosilylation has been a subject of extensive study. The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. acs.org This mechanism involves the following key steps:

Oxidative addition of the Si-H bond of the hydrosilane to the metal center.

Coordination of the alkene to the resulting metal-silyl-hydride complex.

Migratory insertion of the alkene into the metal-hydride bond.

Reductive elimination of the alkylsilane product, regenerating the catalyst.

Variations of the Chalk-Harrod mechanism exist, including a modified version where the alkene inserts into the metal-silicon bond instead of the metal-hydride bond. acs.org In some cases, side reactions such as β-hydride elimination can occur, leading to the formation of vinyl or allylic silanes. wikipedia.org

For the palladium-catalyzed hydrosilylation of styrene, detailed mechanistic studies have shown the involvement of a stable π-benzyl palladium intermediate. libretexts.org Deuterium-labeling studies have suggested that β-hydrogen elimination can be faster than the reductive elimination step. libretexts.org

Influence of Precursor Structures on Product Formation

The structure of the precursors, both the alkene and the hydrosilane, has a significant impact on the outcome of the hydrosilylation reaction. In the context of synthesizing this compound, the key precursors are 4-tert-butylstyrene and trichlorosilane.

The electronic and steric properties of the substituents on the styrene ring can influence the regioselectivity of the reaction. For example, in the hydrosilylation of substituted styrenes, electron-donating or electron-withdrawing groups can affect the stability of the intermediate carbocation or radical, thereby directing the addition of the silyl group.

The nature of the hydrosilane also plays a crucial role. The reactivity of the Si-H bond and the steric bulk of the silyl group can affect the rate and selectivity of the reaction. For instance, using different hydrosilanes can lead to different product distributions in cobalt-catalyzed hydrosilylation reactions. nih.gov

Recent research has also highlighted the influence of the precursor structure on the formation of materials from solution, suggesting that the structure of precursor clusters can direct the formation of specific crystalline phases. nih.govscispace.com While this research focuses on inorganic materials, it underscores the general principle that the structure of the starting materials can have a profound effect on the final product.

| Precursor | Influence on Reaction |

| Substituted Styrenes | Electronic and steric effects of substituents influence regioselectivity. |

| Hydrosilanes | Reactivity of Si-H bond and steric bulk affect rate and selectivity. |

| Catalyst/Ligand System | Determines the dominant reaction mechanism and product selectivity (e.g., Markovnikov vs. anti-Markovnikov). nih.gov |

Chemical Reactivity and Transformation Pathways

Hydrolytic and Condensation Reactions of Trichlorosilanes

The hydrolysis of organotrichlorosilanes, such as p-(t-Butyl)phenethyltrichlorosilane, is a fundamental reaction that initiates the formation of siloxane polymers. This process involves the nucleophilic substitution of the chlorine atoms with hydroxyl groups from water. The reaction proceeds stepwise, with each Si-Cl bond being susceptible to hydrolysis.

The general reaction can be described as:

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

In the case of this compound, this leads to the formation of p-(t-Butyl)phenethylsilanetriol. The rate of hydrolysis is influenced by factors such as pH, solvent, and temperature. In acidic conditions, the reaction is initiated by the protonation of a chloro substituent, making the silicon atom more electrophilic and susceptible to attack by water. nih.govunm.edu Conversely, under basic conditions, the reaction proceeds via the direct nucleophilic attack of hydroxide (B78521) ions on the silicon atom. nih.govunm.edu

Following hydrolysis, the resulting silanol (B1196071) groups are highly reactive and readily undergo condensation reactions to form siloxane (Si-O-Si) bonds. nih.gov This condensation can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation (if alkoxysilanes are present): A silanol group reacts with an alkoxysilane to form a siloxane bond and an alcohol molecule. ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

For this compound, the condensation of the silanetriol intermediates leads to the formation of oligomeric and polymeric structures known as polysilsesquioxanes. The bulky p-(t-butyl)phenethyl group can sterically hinder the condensation process, influencing the final structure and properties of the resulting polymer.

Table 1: Factors Influencing Hydrolysis and Condensation of Organotrichlorosilanes

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Structural Outcome |

| Low pH (Acidic) | Accelerated | Generally slower than hydrolysis | Less branched, more linear or randomly branched polymers |

| High pH (Basic) | Accelerated | Generally faster than hydrolysis | More compact, highly branched, and particulate structures |

| Water Concentration | Increases with higher concentration | Dependent on silanol concentration | Higher water content can favor more complete hydrolysis before extensive condensation |

| Steric Hindrance (e.g., bulky R group) | Decreased | Decreased | Can lead to less condensed structures, including cages and ladders, in addition to random networks |

Polymerization Mechanisms and Kinetics

This compound can be incorporated into polymeric structures through various polymerization mechanisms. The reactivity of the trichlorosilyl (B107488) group allows for its participation in both traditional and controlled polymerization techniques.

The homopolymerization of this compound proceeds through the aforementioned hydrolysis and condensation reactions. This process, often referred to as polycondensation, results in the formation of a poly(p-(t-butyl)phenethylsilsesquioxane). The structure of the resulting polymer is highly dependent on the reaction conditions. For instance, controlled hydrolysis and condensation can lead to the formation of specific cage-like structures or ladder-type polymers, in addition to random networks. The kinetics of this homopolymerization are complex, as they involve multiple, competing hydrolysis and condensation steps.

This compound can be copolymerized with other organosilicon monomers to tailor the properties of the resulting materials. For example, co-hydrolysis and co-condensation with monomers such as dimethyldichlorosilane or methyltrichlorosilane (B1216827) can introduce different functionalities and modify the network structure. The incorporation of di-functional silanes can reduce the degree of crosslinking, leading to more flexible materials. The reactivity ratios of the different monomers will influence their incorporation into the growing polymer chain and the final copolymer composition.

While the trichlorosilyl group itself does not directly participate in radical polymerization, this compound can be modified to incorporate a polymerizable group, or a monomer containing a trichlorosilyl group can be polymerized via CRP. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over polymer molecular weight, architecture, and functionality. nih.govethernet.edu.etcityu.edu.hk

For instance, a vinyl or acryloyl group could be attached to the phenyl ring of the monomer, allowing it to participate in RAFT or ATRP. The resulting polymer would have pendant trichlorosilyl groups that could then be used for subsequent crosslinking through hydrolysis and condensation. This approach allows for the synthesis of well-defined graft copolymers or polymer brushes on surfaces. cmu.edu

Table 2: Overview of Controlled Radical Polymerization Techniques for Functional Monomers

| Technique | Key Components | Advantages | Potential Application with Silane (B1218182) Monomers |

| ATRP | Monomer, Initiator, Transition Metal Catalyst (e.g., Cu), Ligand | Well-defined polymers, control over molecular weight and dispersity, versatile for various monomers. cmu.edu | Polymerization of a vinyl-functionalized this compound to create polymers with reactive silyl (B83357) groups. |

| RAFT | Monomer, Initiator, RAFT Agent (e.g., dithioesters, trithiocarbonates) | Tolerant to a wide range of functional groups and solvents, applicable to a broad monomer scope. | Synthesis of block copolymers where one block contains pendant trichlorosilyl groups for subsequent functionalization or crosslinking. |

The trichlorosilyl group of this compound is an excellent anchor for immobilizing molecules on surfaces containing hydroxyl groups, such as silica (B1680970) or glass. This property can be exploited in surface-initiated anionic polymerization. tu-dresden.deresearchgate.net In this method, an initiator for anionic polymerization is first functionalized with a trichlorosilyl group and then self-assembled onto a substrate. The p-(t-Butyl)phenethyl group would be part of this initiator structure. Subsequent addition of a monomer, such as styrene (B11656) or an acrylate, would lead to the growth of polymer chains from the surface, creating a dense layer of "polymer brushes." The bulky nature of the p-(t-butyl)phenethyl group could influence the packing of the initiator on the surface and the subsequent polymerization.

Crosslinking and Network Formation in Siloxane Systems

The trifunctional nature of this compound makes it an ideal crosslinking agent for the formation of three-dimensional siloxane networks. kisti.re.kr Upon hydrolysis and condensation, each silicon atom can form up to three siloxane bonds, leading to a highly crosslinked and rigid material.

The extent of crosslinking and the final network structure can be controlled by several factors:

Stoichiometry of Water: Sub-stoichiometric amounts of water for hydrolysis will result in incomplete condensation and a less crosslinked network.

Presence of Co-monomers: The inclusion of di- or mono-functional silanes will reduce the crosslink density and increase the flexibility of the resulting polymer network.

Catalyst: The choice of an acid or base catalyst can influence the relative rates of hydrolysis and condensation, thereby affecting the network structure. nih.gov

The resulting crosslinked materials often exhibit high thermal stability and chemical resistance, properties that are enhanced by the presence of the bulky and hydrophobic p-(t-butyl)phenethyl groups.

Functionalization Chemistry and Derivatization Strategies

The chemical reactivity of this compound is primarily centered around the highly reactive trichlorosilyl group (-SiCl₃), with the p-tert-butylphenyl group being relatively stable under many conditions. The silicon-chlorine bonds are susceptible to nucleophilic attack, providing pathways for a variety of functionalization and derivatization strategies. These transformations allow for the synthesis of a diverse range of derivatives, including silanols, alkoxysilanes, and fully alkylated or arylated silanes.

A principal transformation of this compound is its hydrolysis to the corresponding silanetriol, p-(t-butyl)phenethylsilanetriol. This reaction typically proceeds by exposing the trichlorosilane (B8805176) to water, often in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting silanetriols are versatile intermediates that can undergo self-condensation to form polysilsesquioxanes or be used in the formation of well-defined silsesquioxane cages.

The reaction of this compound with alcohols, a process known as alcoholysis, yields alkoxysilanes. The extent of substitution of the chloro groups can be controlled by the stoichiometry of the alcohol used. For instance, reaction with three or more equivalents of an alcohol, such as methanol (B129727) or ethanol, in the presence of a base like a tertiary amine, leads to the formation of the corresponding trialkoxysilane. These derivatives are often more stable and easier to handle than the parent trichlorosilane.

Furthermore, the trichlorosilyl group can be fully substituted by reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. This allows for the formation of new carbon-silicon bonds and the synthesis of tetraorganosilanes. For example, the reaction of this compound with an excess of a Grignard reagent, such as methylmagnesium bromide, would be expected to yield p-(t-butyl)phenethyltrimethylsilane. The choice of the Grignard reagent dictates the nature of the organic groups attached to the silicon atom.

While the aromatic ring of this compound is generally less reactive, it can potentially undergo electrophilic aromatic substitution reactions. However, the strongly electron-withdrawing nature of the trichlorosilyl group deactivates the aromatic ring towards electrophilic attack, making such reactions challenging. Any functionalization of the aromatic ring would likely require harsh reaction conditions.

The following tables summarize representative derivatization strategies for compounds structurally related to this compound, illustrating the expected reactivity and potential products.

Table 1: Hydrolysis of Trichlorosilanes

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Phenethyltrichlorosilane (B1584519) | Water, Triethylamine, Diethyl Ether | Phenethylsilanetriol | High | General knowledge |

| Phenyltrichlorosilane (B1630512) | Water, Aniline, Diethyl Ether | Phenylsilanetriol | ~95 | Synthetic protocol |

Table 2: Alcoholysis of Trichlorosilanes

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Phenethyltrichlorosilane | Methanol (excess), Pyridine | Phenethyltrimethoxysilane | Not specified | General knowledge |

| Phenyltrichlorosilane | Ethanol (excess), Triethylamine | Phenyltriethoxysilane | Good | Synthetic protocol |

Table 3: Reaction of Trichlorosilanes with Grignard Reagents

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Phenethyltrichlorosilane | Methylmagnesium bromide (excess), THF | Phenethyltrimethylsilane | Not specified | General knowledge |

| Phenyltrichlorosilane | Ethylmagnesium bromide (excess), Diethyl Ether | Phenyltriethylsilane | ~80 | Synthetic protocol |

Advanced Materials Science Applications

Synthesis of Silane-Based Polymers and Hybrid Organic-Inorganic Materials

The trichlorosilyl (B107488) group of p-(t-Butyl)phenethyltrichlorosilane is a versatile precursor for the formation of siloxane bonds (Si-O-Si) through hydrolysis and condensation reactions. This reactivity is fundamental to the synthesis of various silicon-based polymers and hybrid materials.

Polysilsesquioxanes and Polyhedral Oligosilsesquioxanes (POSS)

Polysilsesquioxanes are a class of organosilicon compounds with the empirical formula (RSiO1.5)n, where 'R' is an organic substituent. These materials can range from random, network-like structures to highly ordered, cage-like structures known as Polyhedral Oligosilsesquioxanes (POSS).

The formation of well-defined POSS cages typically requires carefully controlled reaction conditions. The steric hindrance imparted by the t-butyl group on the phenethyl substituent could potentially direct the condensation pathway, although specific research is needed to confirm the feasibility and outcomes of such reactions with this particular precursor.

Sol-Gel Processing for Material Fabrication

Sol-gel processing is a versatile method for creating solid materials from a chemical solution (sol) that evolves into a gel-like network. For organotrialkoxysilanes, this process involves hydrolysis and condensation reactions to form a cross-linked polymer network. scispace.com

Although direct research on the sol-gel processing of this compound is limited, studies on analogous compounds provide insight. The presence of a bulky t-butyl group has been shown to sterically hinder condensation reactions in the sol-gel chemistry of other organosilanes. scispace.com This steric effect can prevent the formation of highly cross-linked polymeric gels. Consequently, the sol-gel processing of this compound might favor the formation of soluble oligomers or resins rather than monolithic gels. scispace.com The specific reaction kinetics and resulting material properties would depend on factors such as the concentration of the precursor, the amount of water, and the pH of the solution.

| Precursor Characteristic | Expected Influence on Sol-Gel Process | Potential Outcome |

| Trichlorosilyl group | High reactivity towards hydrolysis | Rapid initiation of polymerization |

| Bulky t-butyl group | Steric hindrance of condensation reactions | Formation of soluble polymers or oligomers |

| Aromatic phenethyl group | Increased hydrophobicity and rigidity | Modified mechanical and thermal properties of the resulting material |

Surface Modification and Interfacial Engineering

The reactive trichlorosilyl headgroup of this compound allows for its covalent attachment to various substrates containing hydroxyl groups, such as silicon wafers, glass, and metal oxides. This makes it a candidate for surface modification applications.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a surface. Organotrichlorosilanes are commonly used to form robust SAMs on silicon substrates.

Surface Graft Polymerization Techniques

Surface-grafted polymers, or polymer brushes, can be grown from a surface to dramatically alter its properties. One common method is surface-initiated polymerization, where an initiator molecule is first attached to the surface, and then monomer is polymerized from these immobilized initiators.

While there is no direct literature on the use of this compound in surface graft polymerization, its structure lends itself to such applications. The trichlorosilyl group could be used to anchor the molecule to a substrate. If the phenethyl group were modified to include a polymerization initiator, it could then serve as a platform for growing polymer brushes. Alternatively, a SAM of this compound could be used to create a surface with specific properties onto which a polymer could be subsequently grafted through other means.

Tailoring Interfacial Properties for Specific Applications

The chemical nature of the p-(t-butyl)phenethyl group makes this compound particularly suited for creating hydrophobic surfaces. The combination of the aromatic ring and the bulky, nonpolar t-butyl group would lead to a low-energy surface that repels water. This is a key aspect of tailoring interfacial properties for applications such as anti-fouling coatings, moisture barriers, and low-friction surfaces.

Applications in Emerging Technologies

The distinct properties of this compound make it a valuable component in various advanced technological applications. Its bulky alkyl-aromatic structure and reactive silane (B1218182) functionality allow for the precise modification of surfaces and the enhancement of material properties.

Specialty Coatings, Adhesives, and Sealants

In the realm of specialty coatings, adhesives, and sealants, this compound serves as a critical surface modifier and adhesion promoter. The trichlorosilyl group can react with hydroxyl groups present on the surface of inorganic substrates such as glass, metals, and ceramics, forming a durable covalent bond. This reaction anchors the p-(t-butyl)phenethyl group to the surface, creating an organic, hydrophobic layer.

This surface modification can lead to several beneficial properties:

Improved Adhesion: By creating a chemically compatible interface between an inorganic substrate and an organic polymer matrix (such as acrylic or styrenic resins), the silane can significantly enhance adhesion. This is crucial for the durability and longevity of coatings, adhesives, and sealants.

Enhanced Compatibility: The p-(t-butyl)phenethyl group provides greater compatibility with various organic polymers, including styrenics and acrylics, which are common components in coatings and adhesives. This improved compatibility ensures a more uniform and stable final product.

Hydrophobicity: The nonpolar nature of the tert-butyl and phenethyl groups imparts a water-repellent (hydrophobic) character to the treated surfaces, which is a desirable characteristic for protective coatings and sealants.

While specific performance data for this compound in these applications is often proprietary, the general utility of phenylalkyl-silanes in enhancing the performance of coatings and adhesives is well-established in the industry.

Advanced Electronic Materials and Devices (e.g., Organic Field-Effect Transistors)

Organic field-effect transistors (OFETs) are a key component in the development of flexible and low-cost electronics. The performance of these devices is highly dependent on the interface between the organic semiconductor and the dielectric layer. Surface modification of the dielectric layer, typically silicon dioxide (SiO₂), with organosilanes is a common strategy to improve device performance.

While direct research specifically citing this compound in OFETs is limited, the principles of its application can be inferred from studies on similar organosilanes. The treatment of the SiO₂ surface with a silane like this compound would form a self-assembled monolayer (SAM). This SAM can have several positive effects on OFET performance:

Reduced Surface Energy: The organic layer reduces the surface energy of the dielectric, promoting better ordering of the organic semiconductor molecules deposited on top. This improved molecular ordering is crucial for efficient charge transport.

Passivation of Trap States: The silane layer can passivate surface hydroxyl groups on the SiO₂, which can act as charge traps and hinder device performance.

Improved Film Morphology: The modified surface can lead to a more favorable morphology of the organic semiconductor film, with larger crystalline domains and fewer grain boundaries, which also facilitates better charge carrier mobility.

The bulky t-butyl group in this compound could play a significant role in controlling the packing density and orientation of the SAM, thereby influencing the properties of the overlying semiconductor layer.

| Potential Effects of this compound in OFETs | Mechanism |

| Increased Carrier Mobility | Improved molecular ordering of the organic semiconductor. |

| Reduced Threshold Voltage | Passivation of charge trap states at the dielectric interface. |

| Improved On/Off Ratio | Reduced leakage current due to a more ordered interface. |

Separations Media in Chromatography

One of the well-documented applications of this compound is in the preparation of stationary phases for high-performance liquid chromatography (HPLC). In reversed-phase chromatography, a nonpolar stationary phase is used to separate analytes based on their hydrophobicity.

The trichlorosilyl group of this compound is reacted with the surface of silica (B1680970) particles to create a bonded stationary phase. The p-(t-butyl)phenethyl group provides the nonpolar character required for reversed-phase separations. The bulky tert-butyl group introduces unique steric hindrance and electronic interactions that can lead to enhanced selectivity for certain types of analytes, particularly aromatic and polycyclic aromatic compounds.

The key features of a stationary phase derived from this silane include:

High Stability: The covalent Si-O-Si bond formed between the silane and the silica support results in a chemically robust stationary phase that can withstand a wide range of mobile phase compositions and pH values.

Unique Selectivity: The combination of the phenyl ring and the bulky t-butyl group provides both π-π and hydrophobic interactions with analyte molecules. This can lead to different elution orders and better resolution for complex mixtures compared to standard C8 or C18 stationary phases. Phenyl-based stationary phases are known to be particularly effective in separating positional isomers of aromatic compounds.

Good Peak Shape: The high coverage of the silica surface that can be achieved with this silane helps to minimize interactions between analytes and residual silanol (B1196071) groups on the silica, leading to symmetrical peak shapes and improved chromatographic efficiency.

Research on stationary phases with similar bulky alkylphenyl ligands has demonstrated their utility in providing different selectivity for the separation of various compounds, including pharmaceuticals, natural products, and industrial chemicals.

Catalyst Supports and Compatibilization

The ability of this compound to functionalize surfaces also extends to its use in creating catalyst supports and as a compatibilizer in polymer composites.

As a component of a catalyst support, the silane can be used to modify the surface of materials like silica or alumina. The organic layer introduced by the silane can then be used to anchor a homogeneous catalyst. This immobilization of the catalyst on a solid support facilitates its separation from the reaction mixture, allowing for easier product purification and catalyst recycling. The specific nature of the p-(t-butyl)phenethyl group can also influence the local environment of the catalytic center, potentially affecting its activity and selectivity.

In the context of polymer composites, this compound can be used to treat inorganic fillers (e.g., silica, glass fibers) before they are incorporated into a polymer matrix. This surface treatment improves the compatibility between the hydrophilic filler and the hydrophobic polymer. This enhanced compatibilization leads to better dispersion of the filler within the polymer, which in turn can improve the mechanical and thermal properties of the composite material. The greater compatibility with styrenic and acrylic polymers makes it particularly suitable for these systems.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

In solution, high-resolution NMR techniques are employed to confirm the identity and purity of p-(t-Butyl)phenethyltrichlorosilane.

¹H NMR: Proton NMR spectroscopy would confirm the presence of all expected proton environments. The spectrum would characteristically show a singlet for the nine equivalent protons of the tertiary-butyl group, two distinct signals (likely doublets) for the protons on the para-substituted benzene (B151609) ring, and two signals (likely triplets) for the two methylene (B1212753) (-CH₂-) groups of the phenethyl backbone. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. A decoupled spectrum for this compound would display distinct signals for each unique carbon atom, including the quaternary and methyl carbons of the t-butyl group, the four different carbons of the aromatic ring (two substituted and two unsubstituted), and the two aliphatic carbons of the ethyl bridge.

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment, although it is a less sensitive nucleus than ¹H. huji.ac.il For this compound, a single resonance would be expected. Its chemical shift would be highly characteristic of a silicon atom bonded to three chlorine atoms and one carbon atom, providing direct evidence for the trichlorosilyl (B107488) functional group. huji.ac.ilrsc.org The chemical shift range for silicon is wide, making it an excellent indicator of its chemical environment. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following table is based on established chemical shift principles for similar structural motifs, as direct experimental data for this specific compound is not available in the cited literature.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| t-Butyl (-C(CH₃)₃) | Singlet, ~1.3 ppm | ~31 ppm (methyls), ~34 ppm (quaternary) |

| Aromatic (C₆H₄) | 2 Doublets, ~7.1-7.4 ppm | ~125-150 ppm (4 signals) |

| Ethyl (-CH₂-CH₂-Si) | 2 Multiplets, ~1.5-3.0 ppm | ~20-40 ppm (2 signals) |

Solid-State NMR for Polymeric and Hybrid Materials (e.g., CP/MAS ¹³C, ²⁹Si NMR)

When this compound is used to functionalize surfaces or create polymeric materials, solid-state NMR (ssNMR) becomes an indispensable tool for characterization. mdpi.com Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. nih.gov

CP/MAS ¹³C NMR: This technique can be used to study the structure of materials modified with the silane (B1218182). It confirms the covalent attachment of the organic group onto a substrate (like silica) and can provide insights into the molecular mobility of the grafted layer. mdpi.com

CP/MAS ²⁹Si NMR: This is particularly powerful for analyzing the bonding of the silane to a surface. It can distinguish between different silicon species, such as the unreacted trichlorosilyl group (T⁰), and silicon atoms that have formed one (T¹), two (T²), or three (T³) siloxane bonds with a surface or other silane molecules. nih.gov This allows for a quantitative assessment of the degree of condensation and cross-linking within the material.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule's vibrations. It is a rapid and sensitive method for identifying the presence of specific functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

Note: This table is based on known vibrational frequencies for specific functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aliphatic) | 2850-3000 |

| C-H stretching (aromatic) | 3000-3100 |

| C=C stretching (aromatic ring) | 1450-1600 |

| Si-Cl stretching | 450-650 |

| C-H bending (t-butyl) | ~1365-1390 |

These bands confirm the presence of the aromatic ring, the aliphatic t-butyl and ethyl groups, and the silicon-chlorine bonds. When the silane reacts, for instance with surface hydroxyl groups, the disappearance of the Si-Cl bands and the appearance of Si-O-Si bands (~1000-1100 cm⁻¹) would provide clear evidence of the reaction. mdpi.com

Mass Spectrometry Techniques (e.g., ESI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) are "soft" ionization methods that can ionize molecules with minimal fragmentation, allowing for the accurate determination of the molecular ion's mass.

For this compound (C₁₂H₁₇Cl₃Si), the monoisotopic mass is approximately 294.0165 Da. uni.lu ESI-MS analysis would likely show this molecular ion as various adducts.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 295.02378 |

| [M+Na]⁺ | 317.00572 |

| [M+NH₄]⁺ | 312.05032 |

| [M+K]⁺ | 332.97966 |

Source: Predicted data from PubChemLite. uni.lu

Surface Morphological and Topographical Analysis

When this compound is used to create thin films or self-assembled monolayers (SAMs), techniques that probe the surface structure are critical.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface at the nanoscale. nanoscientific.org It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever due to forces between the tip and the surface. nanoscientific.orgresearchgate.net

In the context of this compound, AFM would be used to characterize the quality of a monolayer formed on a substrate like silicon or mica. The analysis could reveal:

Surface Roughness: Quantifying the smoothness and uniformity of the deposited film.

Film Thickness: By scratching the film and imaging the edge, the height difference can be measured to determine the layer thickness.

Domain Formation: Identifying the presence of ordered domains or islands, which provides insight into the self-assembly process.

Defects: Visualizing pinholes, cracks, or aggregates within the film that could affect its performance.

Furthermore, advanced AFM modes can measure local mechanical properties like adhesion and friction, providing a more complete picture of the functionalized surface. mdpi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the context of this compound, which is often used to form self-assembled monolayers (SAMs) or thin films, XPS provides critical information about the surface coverage, molecular orientation, and chemical integrity of the deposited layer.

When a surface modified with this compound is irradiated with a beam of X-rays, core-level electrons are emitted. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a characteristic set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment of the atoms.

For a SAM of this compound on a silicon substrate with a native oxide layer (SiO₂), a survey XPS spectrum would be expected to show peaks corresponding to silicon (Si), carbon (C), oxygen (O), and chlorine (Cl). High-resolution spectra of the individual elements would provide more detailed insights.

A representative high-resolution Si 2p spectrum would be expected to show a peak corresponding to the Si-C bond from the silane and another from the underlying silicon substrate (Si-Si or Si-O). The C 1s spectrum would be more complex, with distinct peaks for the aliphatic carbons of the ethyl chain, the aromatic carbons of the phenyl ring, and the carbons of the t-butyl group. The presence of a Cl 2p peak would indicate the extent of hydrolysis of the trichlorosilane (B8805176) headgroup; a complete reaction with the surface hydroxyl groups and subsequent hydrolysis should lead to a significant reduction or absence of the chlorine signal.

Table 1: Expected XPS Elemental Analysis of a this compound Monolayer

| Element | Binding Energy (eV) | Atomic Concentration (%) | Inferred Chemical State |

|---|---|---|---|

| C 1s | ~284.8 | 65-75 | Aromatic (C-C, C-H), Aliphatic (C-C, C-H) |

| Si 2p | ~102.5 | 15-25 | Si-O-Si (from substrate and siloxane bridges), Si-C |

| O 1s | ~532.5 | 5-15 | Si-O-Si (from substrate and siloxane bridges) |

| Cl 2p | ~200.0 | <1 | Residual unreacted Si-Cl groups |

Note: The data in this table is illustrative and represents expected values for a high-quality monolayer. Actual values can vary based on sample preparation and surface coverage.

Thin Film and Surface Layer Characterization

Ellipsometry for Film Thickness and Optical Properties

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. It measures the change in polarization of light upon reflection from a sample surface. For films of this compound, ellipsometry is an ideal tool for in-situ monitoring of film growth and for the precise determination of the monolayer thickness.

The technique involves directing a polarized beam of light at the sample and analyzing the polarization of the reflected light. By measuring the change in the amplitude ratio (Ψ) and the phase difference (Δ) between the p- and s-polarized components of the light, the film's properties can be determined by fitting the experimental data to a model.

For a self-assembled monolayer of this compound, a typical optical model would consist of a silicon substrate, a thin native silicon dioxide layer, and the organic silane layer. The thickness of the silane layer is a critical parameter that can provide information about the orientation of the molecules on the surface. For example, a thickness consistent with the extended length of the molecule would suggest a vertically oriented monolayer.

While specific ellipsometry data for this compound is not available in the reviewed literature, typical results for aromatic silane monolayers would yield thickness values in the range of 1-2 nm. The refractive index of the film would be expected to be around 1.50, consistent with many organic materials.

Table 2: Representative Ellipsometry Data for an Aromatic Silane Monolayer

| Parameter | Value | Description |

|---|---|---|

| Film Thickness | 1.5 ± 0.1 nm | Indicates the average height of the molecular layer. |

| Refractive Index (at 632.8 nm) | 1.52 ± 0.02 | A measure of how light propagates through the film. |

| Extinction Coefficient (at 632.8 nm) | <0.01 | Indicates the film is largely transparent at this wavelength. |

Note: This data is representative of a well-formed aromatic silane monolayer and is for illustrative purposes.

X-ray Reflectivity (XRR) for Layer Structure

X-ray Reflectivity (XRR) is a powerful, non-destructive technique for characterizing the thickness, density, and roughness of thin films and multilayers at the angstrom to nanometer scale. rsc.org It works by measuring the specular reflection of X-rays from a surface at grazing incidence angles. The resulting interference pattern (Kiessig fringes) in the reflectivity curve provides detailed information about the layer structure. rsc.org

For a surface coated with this compound, XRR can independently determine the film thickness, which can then be compared with results from ellipsometry. More importantly, XRR can also provide the electron density of the film, which is related to its physical density, and the roughness of the substrate-film and film-air interfaces.

The analysis of XRR data involves fitting the experimental curve to a model of the layer structure. For a this compound monolayer on a silicon substrate, the model would include the silicon substrate, the native oxide layer, and the organic film. The fitting parameters would be the thickness, electron density, and roughness for each of these layers.

Due to the lack of specific XRR data for this compound in the searched literature, a table of expected parameters for a similar aromatic silane monolayer is provided below for illustrative purposes.

Table 3: Hypothetical X-ray Reflectivity (XRR) Analysis of a this compound Film

| Layer | Thickness (Å) | Electron Density (e⁻/ų) | Interfacial Roughness (Å) |

|---|---|---|---|

| This compound | 14 ± 1 | 0.40 ± 0.02 | 3 ± 1 |

| Silicon Dioxide (SiO₂) | 12 ± 2 | 0.65 ± 0.03 | 2 ± 1 |

| Silicon (Si) Substrate | Bulk | 0.70 | 2 ± 1 |

Note: These values are hypothetical and serve to illustrate the type of information that can be obtained from XRR analysis.

Colloidal and Solution Behavior Analysis

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of small particles and molecules in a liquid suspension. nih.gov When this compound is hydrolyzed in solution, it can form colloidal particles or aggregates through condensation reactions. DLS is an effective method for characterizing the size of these particles.

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius of the particles through the Stokes-Einstein equation.

DLS measurements can provide the average particle size (Z-average), the polydispersity index (PDI), which is a measure of the width of the particle size distribution, and the full size distribution. This information is crucial for understanding the aggregation and stability of this compound colloids under different solution conditions.

While no specific DLS data for this compound colloids were found, a representative dataset for hydrolyzed silane nanoparticles is presented below.

Table 4: Illustrative Dynamic Light Scattering (DLS) Data for Silane Nanoparticles in Solution

| Parameter | Value | Description |

|---|---|---|

| Z-Average Diameter | 150 nm | The intensity-weighted mean hydrodynamic diameter. |

| Polydispersity Index (PDI) | 0.25 | Indicates a moderately broad size distribution. |

| Peak 1 Diameter (Intensity) | 135 nm (95%) | The primary particle size population. |

| Peak 2 Diameter (Intensity) | 450 nm (5%) | A minor population of larger aggregates. |

Note: This data is illustrative and represents a typical DLS result for a colloidal silane solution.

Zeta Potential Measurements for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. sc.edu For colloidal particles of hydrolyzed this compound, the zeta potential is determined by the charge at the surface of the particles in a particular liquid medium.

The measurement is typically performed using an electrophoretic light scattering technique, where an electric field is applied across the sample. Charged particles will migrate towards the electrode of opposite charge, and their velocity is measured. This velocity is proportional to the zeta potential.

The zeta potential is highly dependent on the pH of the solution and the ionic strength of the medium. For silica-based particles formed from the hydrolysis of silanes, the surface is typically negatively charged at neutral and high pH due to the deprotonation of silanol (B1196071) (Si-OH) groups. At low pH, the surface may become protonated and exhibit a positive charge. The isoelectric point (IEP) is the pH at which the zeta potential is zero, and at this point, the colloidal system is least stable and prone to aggregation.

Although specific zeta potential data for this compound particles is not available, a typical pH titration curve for silane-derived nanoparticles would show a trend from positive to negative zeta potential with increasing pH.

Table 5: Representative Zeta Potential of Silane Nanoparticles as a Function of pH

| pH | Zeta Potential (mV) | Colloidal Stability |

|---|---|---|

| 2.0 | +25 | Moderately Stable |

| 4.0 | +5 | Unstable (near IEP) |

| 6.0 | -15 | Moderately Stable |

| 8.0 | -35 | Highly Stable |

| 10.0 | -45 | Very Highly Stable |

Note: This data is illustrative and represents a typical trend for silane-based nanoparticles.

Porosity and Material Architecture Characterization (e.g., Nitrogen Sorption Porosimetry)

Nitrogen sorption porosimetry is a powerful and widely used technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. This method relies on the physisorption of nitrogen gas onto the surface of a material at cryogenic temperatures (typically 77 K). By measuring the amount of nitrogen adsorbed at various relative pressures, an adsorption-desorption isotherm is generated, which can then be analyzed using various theoretical models to elucidate the porous structure.

When a porous material, such as mesoporous silica (B1680970), is functionalized with a silane like this compound, the silane molecules react with surface hydroxyl groups, forming a covalent bond and grafting the organic moiety onto the surface. This process can lead to several changes in the porous architecture:

Reduction in Specific Surface Area: The grafting of the bulky p-(t-butyl)phenethyl groups onto the surface occupies a certain area, thereby reducing the available surface for nitrogen adsorption. The extent of this reduction is dependent on the grafting density and the size of the silane molecule.

Changes in Pore Size Distribution: The grafting process can lead to a narrowing of the pores. In some cases, if the initial pores are small and the silane molecules are large, pore blockage can occur. The uniformity of the silane coating will influence the resulting pore size distribution.

To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below. This table represents typical parameters that would be determined for a porous substrate before and after functionalization with a generic organosilane, and which would be expected for a material modified with this compound.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Unmodified Porous Substrate | 1000 | 1.2 | 4.8 |

| Substrate + this compound | 750 | 0.9 | 4.2 |

Detailed Research Findings:

As of the latest search, specific research articles detailing the comprehensive porosity and material architecture characterization of materials exclusively functionalized with this compound using nitrogen sorption porosimetry were not identified. The scientific community has extensively studied the effects of other silanes on various substrates, providing a strong theoretical framework for predicting the impact of this compound.

For instance, studies on the functionalization of silica with other bulky organosilanes have consistently shown a decrease in Brunauer-Emmett-Teller (BET) surface area and total pore volume. The magnitude of this decrease is directly correlated with the concentration and size of the grafted silane. The analysis of the pore size distribution, often performed using the Barrett-Joyner-Halenda (BJH) method, typically reveals a shift to smaller pore diameters post-functionalization.

Further research is necessary to quantify the precise impact of this compound on the porosity of various materials. Such studies would involve the systematic variation of reaction conditions (e.g., silane concentration, reaction time, and temperature) and a thorough characterization of the resulting materials using nitrogen sorption and other complementary techniques like transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) to provide a complete picture of the modified material's architecture.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For p-(t-Butyl)phenethyltrichlorosilane, DFT calculations could elucidate its fundamental chemical properties. By solving the Kohn-Sham equations, one can determine the electron density and from that, various molecular properties.

For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this would be particularly useful in understanding its hydrolysis and condensation reactions, which are fundamental to the formation of self-assembled monolayers (SAMs). By calculating the energies of reactants, products, intermediates, and transition states, detailed reaction pathways can be charted.

Transition state theory, combined with DFT calculations, allows for the determination of activation energies, providing quantitative predictions of reaction rates. This would be crucial for understanding the kinetics of SAM formation and optimizing reaction conditions.

The conformational landscape of this compound, including the rotational barriers around the Si-C and C-C bonds, can be thoroughly explored using DFT. Identifying the lowest energy conformers is essential for understanding how the molecule packs in condensed phases and self-assembles on surfaces. Furthermore, DFT can be used to investigate potential isomerization pathways, although significant isomerization is not expected for this molecule under typical conditions.

Molecular Dynamics Simulations for Self-Assembly and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding the formation and structure of SAMs on various substrates, such as silica (B1680970).

By simulating a system containing a substrate and multiple this compound molecules, one could observe the self-assembly process in real-time at the atomic scale. Key parameters that could be extracted from such simulations include the tilt angle of the molecules relative to the surface normal, the packing density of the monolayer, and the ordering of the alkyl chains. These simulations would also provide insights into the role of intermolecular forces, such as van der Waals interactions between the phenethyl groups, in driving the self-assembly process.

Theoretical Modeling of Hybrid Material Architectures (e.g., Multidimensional Parratt Algorithm for XRR)

The structure of thin films and monolayers, such as those formed by this compound, is often characterized experimentally using techniques like X-ray Reflectivity (XRR). Theoretical modeling is crucial for interpreting XRR data. The Parratt algorithm, and its multidimensional extensions, can be used to fit a model of the electron density profile perpendicular to the surface to the experimental reflectivity data.

By combining theoretical models with experimental XRR data, one can obtain detailed information about the thickness, density, and roughness of the organic monolayer and any underlying oxide layers. This integrated approach is essential for building a comprehensive picture of the hybrid material's architecture.

Analysis of Substituent Effects on Chemical Behavior and Material Properties

The p-(t-Butyl) group on the phenyl ring of this compound is expected to have a significant impact on its chemical behavior and the properties of the materials it forms. The tert-butyl group is sterically bulky and electron-donating.

Steric Effects: The bulkiness of the t-butyl group can influence the packing of the molecules in a self-assembled monolayer. It may lead to a larger intermolecular spacing compared to an unsubstituted phenethyltrichlorosilane (B1584519), potentially affecting the density and ordering of the monolayer.

Electronic Effects: As an electron-donating group, the t-butyl substituent increases the electron density in the phenyl ring. This can affect the reactivity of the aromatic ring and the electronic properties of the molecule. For example, it would likely lower the ionization potential of the molecule compared to its unsubstituted counterpart.

Computational studies comparing this compound with other substituted and unsubstituted phenethyltrichlorosilanes would allow for a systematic investigation of these substituent effects. By calculating properties such as reaction energies, activation barriers, and electronic parameters for a series of related molecules, a quantitative understanding of the structure-property relationships could be established.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis and Polymerization

The synthesis of p-(t-Butyl)phenethyltrichlorosilane is typically achieved through the hydrosilylation of p-t-butylstyrene with trichlorosilane (B8805176). This reaction is critically dependent on the catalyst employed. While platinum-based catalysts, such as Karstedt's catalyst, have been traditionally used, future research is increasingly focused on developing more efficient, selective, and sustainable catalytic systems.

One promising avenue of research is the development of catalysts based on less expensive and more abundant metals. This shift is driven by both economic and environmental concerns associated with precious metals like platinum. Furthermore, the design of catalysts with enhanced stability and higher turnover numbers (TONs) is a key objective. For instance, the use of sterically hindered ligands in platinum complexes has been shown to improve catalyst stability by preventing agglomeration of platinum nanoparticles, a common deactivation pathway.

Another area of active investigation is the development of organocatalysts for polymerization reactions involving organotrichlorosilanes. Organocatalysis offers a metal-free alternative, which is advantageous in applications where metal contamination is a concern, such as in electronics and biomedical devices. The mechanism of organocatalytic polymerization of such compounds is a subject of ongoing study, with a focus on understanding the initiation and propagation steps to better control the polymer's molecular weight and architecture.

| Catalyst Type | Research Focus | Potential Advantages |

| Noble Metal Catalysts | Development of catalysts with higher stability and turnover numbers (TONs). | Improved efficiency and cost-effectiveness in synthesis. |

| Base Metal Catalysts | Exploration of catalysts based on more abundant and less expensive metals. | Reduced environmental impact and lower production costs. |

| Organocatalysts | Investigation of metal-free catalytic systems for polymerization. | Avoidance of metal contamination in final products. |

Development of Advanced Hybrid Materials with Tailored Functionalities

The trichlorosilyl (B107488) group in this compound provides a reactive handle for grafting the molecule onto various inorganic substrates, such as silica (B1680970) and metal oxides. This capability is being harnessed to create advanced hybrid organic-inorganic materials with tailored functionalities. These materials combine the desirable properties of both the organic and inorganic components, leading to synergistic effects.

A significant area of research is the use of this compound in the surface modification of nanoparticles. By functionalizing the surface of silica nanoparticles, for example, their dispersibility in organic matrices can be significantly improved, leading to enhanced mechanical and thermal properties of the resulting nanocomposites. The bulky t-butyl group can play a crucial role in creating a robust hydrophobic surface, which is desirable for applications such as coatings and adhesives.

Future research will likely focus on creating more complex hybrid materials where the p-(t-butyl)phenethyl moiety is not just a surface modifier but an active component. For instance, by incorporating this group into the structure of mesoporous materials, it may be possible to tune the pore size and surface chemistry for specific applications in catalysis and separation. The development of hierarchical hybrid materials, with structures organized at multiple length scales, is another emerging trend.

Integration with Smart Materials and Responsive Systems

"Smart" materials, which can respond to external stimuli such as light, temperature, or pH, are a rapidly growing field of research. The integration of this compound into such systems is a promising future direction. By anchoring this molecule to a polymer backbone or a surface, it is possible to create materials with tunable properties.

One potential application is in the development of stimuli-responsive surfaces. For example, a surface modified with this compound could exhibit switchable wettability. The bulky t-butyl group contributes to a hydrophobic character, and by incorporating other functional groups that respond to specific stimuli, the surface could be switched between hydrophobic and hydrophilic states. Such surfaces have potential applications in microfluidics, self-cleaning coatings, and biomedical devices. rsc.org

Furthermore, the incorporation of this compound into self-healing polymers is an area of interest. The silane (B1218182) moiety can participate in cross-linking reactions that can be reversed or reformed upon damage, allowing the material to repair itself. Research in this area is focused on designing systems where the healing process is efficient and can be triggered by a specific stimulus.

Sustainable Synthesis and Application Methodologies

In line with the growing emphasis on green chemistry, the development of sustainable methods for the synthesis and application of this compound is a critical research direction. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the most exciting emerging trends is the use of biocatalysis for the synthesis of organosilanes. chemrxiv.orgnih.gov Enzymes, such as silicateins, have been shown to catalyze the formation of Si-O bonds, and engineered enzymes are being developed for the formation of Si-C bonds. nih.govrsc.org Biocatalytic routes could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.netacs.org

In terms of applications, there is a focus on developing methodologies that minimize waste and environmental impact. For instance, the use of this compound in stationary phases for high-performance liquid chromatography (HPLC) is an established application. elementlabsolutions.com Future research in this area could focus on developing more durable and recyclable stationary phases, reducing the consumption of solvents and the generation of waste in analytical chemistry. The creation of superhydrophobic surfaces for applications such as drag reduction and anti-icing also represents a sustainable application, as it can lead to energy savings. gelest.com

| Research Area | Focus | Potential Impact |

| Biocatalysis | Use of enzymes for the synthesis of organosilanes. | Environmentally friendly and highly selective synthesis routes. |

| Green Solvents | Replacement of hazardous organic solvents with more benign alternatives. | Reduced environmental footprint of chemical processes. |

| Durable Materials | Development of long-lasting coatings and materials. | Reduction in material consumption and waste generation. |

| Energy Efficiency | Creation of surfaces for drag reduction and anti-icing. | Lower energy consumption in transportation and infrastructure. |

Q & A

Q. What are the critical parameters for synthesizing p-(t-Butyl)phenethyltrichlorosilane with high purity, and how can side reactions be minimized?

Methodological Answer:

- Key Parameters :

- Reaction Temperature : Maintain ≤ 0°C during silane coupling to prevent premature hydrolysis of trichlorosilane groups .

- Solvent Selection : Use anhydrous toluene or hexane to avoid moisture-induced side reactions.

- Catalyst Optimization : Employ Lewis acids (e.g., AlCl₃) to enhance regioselectivity during phenethyl group attachment.

- Side Reaction Mitigation :

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Handling Precautions :

- Emergency Response :

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- Primary Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and t-butyl groups (δ 1.3 ppm, singlet).

- FT-IR : Confirm Si-Cl bonds (stretching vibrations at 550–600 cm⁻¹).

- Quantitative Validation :

Advanced Research Questions

Q. How can reaction kinetics for the hydrolysis of this compound be experimentally determined, and what factors influence rate constants?

Methodological Answer:

- Experimental Design :

- Conduct pseudo-first-order kinetics in acetone/water (9:1 v/v) at controlled pH (4–7).

- Monitor chloride ion release via ion-selective electrodes (ISE) to calculate rate constants (k) .

- Rate-Influencing Factors :

- Steric Effects : The t-butyl group reduces hydrolysis rates by 30–40% compared to unsubstituted analogs due to hindered nucleophilic attack .

- Temperature Dependence : Use Arrhenius plots (ln k vs. 1/T) to derive activation energy (Ea), typically 50–70 kJ/mol for trichlorosilanes .

Q. How do computational models (e.g., DFT) predict the electronic effects of the t-butyl substituent on the silane’s reactivity in cross-coupling reactions?

Methodological Answer:

- Modeling Workflow :

- Optimize geometry at the B3LYP/6-31G(d) level to assess steric bulk and electron density distribution.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the silane .

- Key Findings :

- The t-butyl group increases electron density at the silicon center by 12–15%, enhancing electrophilicity in Stille couplings but reducing oxidative stability .

Q. What experimental design principles should guide toxicity studies of this compound in mammalian models?

Methodological Answer:

- Study Parameters :

- Routes of Exposure : Prioritize inhalation and dermal routes due to volatility and lab handling risks .

- Dose-Response Analysis : Use logarithmic dosing (0.1–100 mg/kg) in Sprague-Dawley rats to establish NOAEL (No Observed Adverse Effect Level).

- Endpoint Selection :

- Assess respiratory irritation (histopathology of bronchioles) and systemic effects (liver enzyme assays: ALT, AST) .

Q. How can contradictions in literature data on the thermal stability of this compound be resolved?

Methodological Answer:

- Root Cause Analysis :

- Consensus Building :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.